4-bromobenzyl 2-(biphenyl-4-ylcarbonyl)benzoate
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Overview
Description
4-Bromobenzyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate is an organic compound that features a bromobenzyl group and a biphenyl carbonyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
4-Bromobenzyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromobenzyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: An organic compound with a bromine atom in the para position of phenylacetic acid.
4-Bromobenzyl alcohol: A compound with a bromobenzyl group and an alcohol functional group.
Uniqueness
4-Bromobenzyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate is unique due to its specific structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C27H19BrO3 |
---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
(4-bromophenyl)methyl 2-(4-phenylbenzoyl)benzoate |
InChI |
InChI=1S/C27H19BrO3/c28-23-16-10-19(11-17-23)18-31-27(30)25-9-5-4-8-24(25)26(29)22-14-12-21(13-15-22)20-6-2-1-3-7-20/h1-17H,18H2 |
InChI Key |
FRAGTBCKVFTCRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)OCC4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)OCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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